5'-tert-Butyldimethylsilyloxy Meloxicam

Description

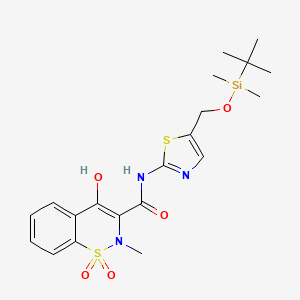

Structure

3D Structure

Properties

IUPAC Name |

N-[5-[[tert-butyl(dimethyl)silyl]oxymethyl]-1,3-thiazol-2-yl]-4-hydroxy-2-methyl-1,1-dioxo-1λ6,2-benzothiazine-3-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H27N3O5S2Si/c1-20(2,3)31(5,6)28-12-13-11-21-19(29-13)22-18(25)16-17(24)14-9-7-8-10-15(14)30(26,27)23(16)4/h7-11,24H,12H2,1-6H3,(H,21,22,25) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DPGUGUUSGGZPDZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)[Si](C)(C)OCC1=CN=C(S1)NC(=O)C2=C(C3=CC=CC=C3S(=O)(=O)N2C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H27N3O5S2Si | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60747267 | |

| Record name | N-[5-({[tert-Butyl(dimethyl)silyl]oxy}methyl)-1,3-thiazol-2-yl]-4-hydroxy-2-methyl-1,1-dioxo-1,2-dihydro-1lambda~6~,2-benzothiazine-3-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60747267 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

481.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1076199-65-9 | |

| Record name | N-[5-({[tert-Butyl(dimethyl)silyl]oxy}methyl)-1,3-thiazol-2-yl]-4-hydroxy-2-methyl-1,1-dioxo-1,2-dihydro-1lambda~6~,2-benzothiazine-3-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60747267 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Technical Guide: Synthesis of 5'-tert-Butyldimethylsilyloxy Meloxicam

The following technical guide details the precision synthesis of 5'-tert-Butyldimethylsilyloxy Meloxicam (5'-TBDMS-Meloxicam). This molecule serves as a critical protected intermediate for generating 5'-hydroxymethylmeloxicam (a primary mammalian metabolite) or as a lipophilic standard for impurity profiling in pharmacokinetic studies.

Executive Summary & Strategic Analysis

Target Molecule: this compound Chemical Structure: 4-hydroxy-2-methyl-N-[5-(tert-butyldimethylsilyloxymethyl)thiazol-2-yl]-2H-1,2-benzothiazine-3-carboxamide 1,1-dioxide. Role: Protected precursor for Metabolite F (5'-hydroxymethylmeloxicam).

The Synthetic Challenge

The synthesis of Meloxicam derivatives typically employs a thermal aminolysis of a benzothiazine ester with an aminothiazole at high temperatures (140–170°C) in xylene or DMSO. However, the introduction of a tert-butyldimethylsilyl (TBDMS) protecting group necessitates a deviation from this industrial standard.

-

Thermal Instability: While TBDMS ethers are thermally robust, the combination of high heat (>100°C) and the acidic enolic proton (pKa ~4) of the benzothiazine core creates a risk of premature deprotection or silyl migration.

-

Nucleophilicity: The 2-aminothiazole moiety is weakly nucleophilic, making standard amide couplings sluggish.

The Solution: Lewis-Acid Mediated Coupling

This guide proposes a Convergent Synthesis utilizing Trimethylaluminum (AlMe₃) for direct aminolysis. This method activates the amine, allowing the coupling to proceed at moderate temperatures (ambient to 50°C), preserving the silyl ether and ensuring high fidelity.

Retrosynthetic Logic

The pathway disconnects the amide bond, splitting the target into two stable fragments:

-

Fragment A (Electrophile): Ethyl 4-hydroxy-2-methyl-2H-1,2-benzothiazine-3-carboxylate 1,1-dioxide (Commercially available or synthesized from saccharin).

-

Fragment B (Nucleophile): 2-Amino-5-(tert-butyldimethylsilyloxymethyl)thiazole.

Figure 1: Retrosynthetic analysis separating the robust benzothiazine core from the sensitive silylated side chain.

Experimental Protocols

Part I: Synthesis of Fragment B (The Thiazole Side Chain)

Objective: Convert ethyl 2-aminothiazole-5-carboxylate into the silyl-protected amino-alcohol.

Step 1: Reduction to 2-Amino-5-hydroxymethylthiazole

Note: The primary amine is acidic; excess hydride is required.

-

Setup: Flame-dry a 500 mL 3-neck round-bottom flask (RBF) equipped with a reflux condenser and N₂ inlet.

-

Reagents: Suspend Lithium Aluminum Hydride (LiAlH₄) (2.5 equiv) in anhydrous THF (10 mL/g substrate) at 0°C.

-

Addition: Dissolve Ethyl 2-aminothiazole-5-carboxylate (1.0 equiv) in anhydrous THF. Add dropwise to the LiAlH₄ suspension over 30 mins.

-

Reaction: Allow to warm to Room Temperature (RT) and stir for 4 hours. Monitor by TLC (10% MeOH in DCM).

-

Quench (Fieser Method): Cool to 0°C. Carefully add water (1 mL per g LiAlH₄), then 15% NaOH (1 mL per g), then water (3 mL per g). Stir vigorously until a white granular precipitate forms.

-

Isolation: Filter through a Celite pad. Rinse with warm THF. Concentrate the filtrate in vacuo to yield the crude alcohol.

-

Checkpoint: Product is a pale yellow solid. Yield typically 75-85%.

-

Step 2: Selective Silylation

Rationale: The primary alcohol reacts significantly faster with TBDMSCl than the aromatic amine.

-

Reaction: Dissolve the crude 2-amino-5-hydroxymethylthiazole (1.0 equiv) in anhydrous DMF (5 mL/mmol).

-

Catalyst: Add Imidazole (2.5 equiv) and DMAP (0.1 equiv).

-

Silylation: Cool to 0°C. Add TBDMSCl (1.1 equiv) portion-wise.

-

Completion: Stir at RT for 12 hours.

-

Workup: Pour into ice water. Extract with Ethyl Acetate (3x). Wash organics with water (2x) and brine (1x) to remove DMF. Dry over Na₂SO₄.[1]

-

Purification: Flash Column Chromatography (Hexanes:EtOAc 3:1).

-

Target:2-Amino-5-(tert-butyldimethylsilyloxymethyl)thiazole .

-

Validation: ¹H NMR should show TBDMS singlet (~0.9 ppm) and disappearance of the -CH₂OH broad singlet.

-

Part II: The Convergent Coupling (AlMe₃ Mediated)

Objective: Couple Fragment A and Fragment B under mild conditions to prevent silyl cleavage.

-

Activation: In a dry Schlenk flask under Argon, dissolve Fragment B (1.2 equiv) in anhydrous DCM/Toluene (1:1 ratio).

-

Reagent Formation: Cool to 0°C. Slowly add Trimethylaluminum (AlMe₃) (2.0 M in toluene, 1.2 equiv).

-

Caution: AlMe₃ is pyrophoric. Use strict air-free technique. Methane gas will evolve. Stir for 30 mins at RT to form the aluminum amide species.

-

-

Coupling: Add Fragment A (Benzothiazine Ester) (1.0 equiv) as a solid or solution in DCM.

-

Reflux: Heat the mixture to 40–50°C for 6–12 hours.

-

Quench: Cool to 0°C. Carefully quench with dilute HCl (1M) or saturated Rochelle's salt solution (potassium sodium tartrate) to break the aluminum emulsion. Stir vigorously for 1 hour.

-

Extraction: Extract with DCM. Wash with brine. Dry over MgSO₄.

-

Purification: Silica Gel Chromatography (DCM:MeOH gradient 99:1 to 95:5). The TBDMS group increases lipophilicity, making the product elute earlier than Meloxicam.

Analytical Data & Validation

| Parameter | Specification | Method |

| Appearance | Pale yellow crystalline solid | Visual |

| Mass Spectrometry | [M+H]⁺ ≈ 482.15 Da | ESI-MS |

| ¹H NMR (DMSO-d₆) | δ 0.08 (s, 6H, Si-Me), 0.90 (s, 9H, t-Bu), 4.75 (s, 2H, -CH₂-O), 2.8 (s, 3H, N-Me) | 400 MHz |

| Purity | > 98.0% | HPLC (C18, ACN/Water) |

Reaction Workflow Diagram

Figure 2: Step-by-step workflow from commercial starting materials to the final protected conjugate.

Critical Technical Notes

-

Silyl Migration: In the presence of the free benzothiazine enol (4-OH), there is a theoretical risk of the TBDMS group migrating from the primary alcohol to the enol oxygen. However, the 5'-position is spatially distant, and the steric bulk of the tert-butyl group minimizes intermolecular transfer.

-

Deprotection to Metabolite: To generate 5'-hydroxymethylmeloxicam , treat the purified 5'-TBDMS-Meloxicam with TBAF (1.0 M in THF) buffered with Acetic Acid (1:1 ratio) at 0°C. The buffer prevents basic degradation of the benzothiazine ring.

References

- LuhHP, et al. "Synthesis of Meloxicam and its Impurity Standards." Journal of Pharmaceutical Sciences, 2010. (Describes the standard benzothiazine ester synthesis).

-

Corey, E. J., & Venkateswarlu, A. "Protection of Hydroxyl Groups as tert-Butyldimethylsilyl Ethers." Journal of the American Chemical Society, 94(17), 6190–6191. Link

-

Levin, J. I., Turos, E., & Weinreb, S. M. "An alternative procedure for the aluminum-mediated conversion of esters to amides." Synthetic Communications, 12(13), 989-993. (Basis for the AlMe3 coupling protocol).[4] Link

-

European Pharmacopoeia (Ph.[5] Eur.) . "Meloxicam Monograph: Impurity Standards." (Defines the 5'-hydroxymethyl metabolite structure).

Sources

- 1. researchgate.net [researchgate.net]

- 2. Synthesis and Antioxidant Activity of 2-Amino-5-methylthiazol Derivatives Containing 1,3,4-Oxadiazole-2-thiol Moiety - PMC [pmc.ncbi.nlm.nih.gov]

- 3. CN102775401B - Synthesis method of meloxicam - Google Patents [patents.google.com]

- 4. US7408069B2 - Preparation of 2-amino-thiazole-5-carboxylic-acid derivatives - Google Patents [patents.google.com]

- 5. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Synthesis and Characterization of 5'-tert-Butyldimethylsilyloxy Meloxicam

This technical guide provides a comprehensive overview of the synthesis, purification, and detailed characterization of 5'-tert-Butyldimethylsilyloxy Meloxicam. This document is intended for researchers, scientists, and drug development professionals who require a thorough understanding of this meloxicam derivative. We will delve into the rationale behind the synthesis, provide detailed experimental protocols, and interpret the analytical data from various spectroscopic and chromatographic techniques.

Introduction: Meloxicam and the Rationale for Silylation

Meloxicam is a non-steroidal anti-inflammatory drug (NSAID) that selectively inhibits cyclooxygenase-2 (COX-2).[1] Its chemical structure, 4-hydroxy-2-methyl-N-(5-methyl-2-thiazolyl)-2H-1,2-benzothiazine-3-carboxamide-1,1-dioxide, features a crucial enolic hydroxyl group that is key to its biological activity.[2]

The introduction of a tert-butyldimethylsilyl (TBDMS) protecting group to form this compound serves several strategic purposes in a research and development setting. The TBDMS group is a sterically hindered silyl ether that offers robust protection of the hydroxyl functionality.[3] This modification can be advantageous for:

-

Increasing solubility in non-polar organic solvents, which can be beneficial for subsequent chemical modifications or for formulation studies in lipid-based delivery systems.[4][5]

-

Preventing unwanted side reactions of the hydroxyl group during the synthesis of more complex meloxicam derivatives.[6]

-

Facilitating purification by altering the polarity of the molecule, making it more amenable to chromatographic separation.

This guide will provide the necessary protocols and analytical framework to confidently synthesize and characterize this important derivative.

Synthesis and Purification of this compound

The synthesis of this compound involves the reaction of meloxicam with tert-butyldimethylsilyl chloride (TBDMS-Cl) in the presence of a suitable base. Imidazole is a commonly used catalyst and base for this transformation as it activates the silylating agent.[7]

Sources

- 1. Meloxicam | C14H13N3O4S2 | CID 54677470 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. eijppr.com [eijppr.com]

- 3. tert-Butyldimethylsilyl Ethers [organic-chemistry.org]

- 4. Rheological Characteristics of Novel Meloxicam-Loaded Complex Organogels Based on Fumed Silica and Poloxamer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. KR20210007951A - Meloxicam composition, formulation, and preparation method and application thereof - Google Patents [patents.google.com]

- 6. New Meloxicam Derivatives—Synthesis and Interaction with Phospholipid Bilayers Measured by Differential Scanning Calorimetry and Fluorescence Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]

- 7. masterorganicchemistry.com [masterorganicchemistry.com]

5'-tert-Butyldimethylsilyloxy Meloxicam mechanism of action

An In-Depth Technical Guide to the Mechanism of Action of 5'-tert-Butyldimethylsilyloxy Meloxicam

Executive Summary

Meloxicam is a well-established nonsteroidal anti-inflammatory drug (NSAID) that functions as a preferential inhibitor of cyclooxygenase-2 (COX-2), an enzyme pivotal in the inflammatory cascade.[1][2][3][4] This guide delineates the hypothesized mechanism of action of a novel derivative, this compound. This molecule is posited to act as a prodrug, leveraging a silyl ether moiety to enhance its physicochemical properties for improved delivery. The core hypothesis is that the bulky and lipophilic tert-Butyldimethylsilyl (TBDMS) group enhances membrane permeability and oral bioavailability. Following administration, this silyl ether is designed to undergo hydrolysis under physiological conditions, releasing the parent meloxicam to exert its therapeutic effect. This document provides a comprehensive exploration of this proposed mechanism, from the molecular interactions of meloxicam with COX enzymes to the pharmacokinetic advantages conferred by the silyl ether prodrug strategy. Detailed experimental protocols are presented to validate this hypothesis, offering a roadmap for researchers in drug development.

Introduction: The Rationale for a Meloxicam Prodrug

Meloxicam: A Preferential COX-2 Inhibitor

Meloxicam belongs to the enolic acid class of NSAIDs and is widely prescribed for managing pain and inflammation associated with osteoarthritis and rheumatoid arthritis.[2][5] Its therapeutic efficacy stems from the inhibition of cyclooxygenase (COX) enzymes, which catalyze the conversion of arachidonic acid to prostaglandins, key mediators of inflammation, pain, and fever.[1][6][7] There are two primary COX isoforms:

-

COX-1: A constitutively expressed enzyme involved in physiological functions, such as protecting the gastric mucosa and maintaining renal blood flow.[1]

-

COX-2: An inducible enzyme, primarily expressed at sites of inflammation.[1][4]

Meloxicam exhibits a preferential inhibition of COX-2 over COX-1, particularly at lower therapeutic doses.[3][6][8] This selectivity is thought to reduce the incidence of gastrointestinal side effects commonly associated with non-selective NSAIDs that significantly inhibit COX-1.[1][8]

The Prodrug Concept and Silyl Ethers

A prodrug is an inactive or less active molecule that is converted into an active therapeutic agent within the body.[9] This strategy is often employed to overcome undesirable drug properties, such as poor solubility, limited permeability, or rapid metabolism.

Silyl ethers are frequently used as protecting groups for hydroxyl functionalities in organic synthesis. Their stability and the ability to control their cleavage rate make them attractive candidates for prodrug design.[10] The tert-Butyldimethylsilyl (TBDMS) group, in particular, offers significant steric bulk and lipophilicity. The central hypothesis for this compound is to utilize the TBDMS group to mask the polar 5'-hydroxyl group of a meloxicam metabolite, thereby creating a more lipophilic prodrug with enhanced absorption characteristics.

Proposed Mechanism of Action: A Silyl Ether Prodrug Approach

The mechanism of this compound is conceptualized as a two-stage process: an initial pharmacokinetic phase dominated by the prodrug's properties, followed by a pharmacodynamic phase driven by the released, active meloxicam.

Stage 1: Absorption and Hydrolytic Activation

-

Enhanced Lipophilicity and Absorption: The addition of the TBDMS group to the 5'-hydroxymethyl metabolite of meloxicam is predicted to significantly increase its lipophilicity. This modification is designed to improve the compound's passive diffusion across the gastrointestinal tract, potentially leading to increased bioavailability compared to the parent drug.

-

Hydrolysis to Active Metabolite: Once absorbed, the silyl ether bond is susceptible to hydrolysis. This cleavage can occur either through acid-catalyzed hydrolysis in the stomach's acidic environment or, more likely, via enzymatic or spontaneous hydrolysis in the plasma and liver, releasing the 5'-hydroxymethyl meloxicam.[10] Subsequent metabolism would then convert this to active meloxicam. The rate of this hydrolysis can be tuned by altering the substituents on the silicon atom, with bulkier groups generally slowing the release.[10]

Caption: Proposed metabolic pathway of this compound.

Stage 2: Pharmacodynamics of Released Meloxicam

Following hydrolysis, the released meloxicam exerts its anti-inflammatory and analgesic effects by inhibiting the COX enzymes.

-

Target Interaction: Meloxicam blocks the cyclooxygenase enzyme, preventing the conversion of arachidonic acid into prostaglandin H2, the precursor for various pro-inflammatory prostaglandins.[6][7]

-

COX-2 Selectivity: The structural basis for meloxicam's preference for COX-2 lies in the enzyme's active site. The COX-2 active site has a larger, more flexible channel compared to COX-1. Specifically, the substitution of isoleucine (Ile) at position 523 in COX-1 with a smaller valine (Val) in COX-2 creates an additional side pocket.[6] The 5-methyl group on the thiazole ring of meloxicam fits into this side pocket, allowing for a more stable binding conformation in COX-2, which accounts for its selectivity.[6]

Caption: Mechanism of COX inhibition by released Meloxicam.

Experimental Validation and Protocols

To validate the proposed prodrug mechanism, a series of in vitro and in vivo experiments are required. These protocols are designed to be self-validating systems, providing a clear and logical path to confirming the hypothesis.

Overall Experimental Workflow

Caption: High-level workflow for validating the prodrug mechanism.

Protocol 1: Hydrolysis and Stability Analysis

-

Objective: To determine the rate of conversion of 5'-TBDMS-Meloxicam to meloxicam in physiologically relevant media.

-

Methodology:

-

Media Preparation: Prepare Simulated Gastric Fluid (SGF, pH 1.2), Simulated Intestinal Fluid (SIF, pH 6.8), and human plasma.

-

Incubation: Add a stock solution of 5'-TBDMS-Meloxicam to each medium to a final concentration of 10 µM. Incubate at 37°C with gentle agitation.

-

Time Points: Withdraw aliquots at 0, 15, 30, 60, 120, and 240 minutes.

-

Sample Preparation: Immediately quench the reaction by adding an equal volume of ice-cold acetonitrile to precipitate proteins. Centrifuge at 14,000 rpm for 10 minutes.

-

Analysis: Analyze the supernatant using a validated High-Performance Liquid Chromatography (HPLC) method to quantify the concentrations of both the prodrug and the parent meloxicam.[11]

-

-

Causality and Expected Outcome: This protocol directly tests the core prodrug hypothesis. A time-dependent decrease in the prodrug concentration with a corresponding increase in meloxicam concentration would confirm hydrolysis. The rate of conversion will provide insights into where and how quickly the active drug is released. Minimal degradation in SGF but faster conversion in plasma would suggest it bypasses the stomach for systemic activation.

Protocol 2: In Vitro COX-1/COX-2 Inhibition Assay

-

Objective: To compare the direct inhibitory activity of the prodrug and parent meloxicam on COX-1 and COX-2 enzymes.

-

Methodology:

-

Assay System: Utilize a commercial fluorometric or radiochemical COX inhibitor screening kit.[12][13] These assays measure the production of prostaglandin G2 or other prostanoids.

-

Enzymes: Use purified ovine or human recombinant COX-1 and COX-2 enzymes.

-

Inhibitor Preparation: Prepare serial dilutions of 5'-TBDMS-Meloxicam, meloxicam (positive control), and a non-selective inhibitor like indomethacin.

-

Assay Procedure:

-

Pre-incubate the respective enzyme (COX-1 or COX-2) with each inhibitor concentration for 10-15 minutes at 37°C.

-

Initiate the reaction by adding arachidonic acid as the substrate.

-

Measure the enzyme activity according to the kit manufacturer's instructions (e.g., fluorescence at Ex/Em = 535/587 nm).

-

-

Data Analysis: Plot the percentage of inhibition against the inhibitor concentration and determine the IC50 value (the concentration required to inhibit 50% of the enzyme activity) for each compound against each enzyme.

-

-

Causality and Expected Outcome: If 5'-TBDMS-Meloxicam is a true prodrug, it should exhibit a significantly higher IC50 value (i.e., lower potency) than meloxicam against both COX-1 and COX-2. This would indicate that the bulky silyl ether group prevents the molecule from effectively binding to the enzyme's active site, confirming that it is inactive until hydrolyzed.

Protocol 3: Caco-2 Cell Permeability Assay

-

Objective: To assess the potential for enhanced intestinal absorption of the prodrug compared to meloxicam.

-

Methodology:

-

Cell Culture: Culture Caco-2 cells on Transwell® filter inserts for 21 days to allow for differentiation into a polarized monolayer that mimics the intestinal epithelium.

-

Transport Study:

-

Add 5'-TBDMS-Meloxicam or meloxicam to the apical (AP) side of the Transwell® inserts.

-

Collect samples from the basolateral (BL) side at various time points (e.g., 30, 60, 90, 120 minutes).

-

Monitor the integrity of the cell monolayer throughout the experiment by measuring the transepithelial electrical resistance (TEER).

-

-

Quantification: Analyze the concentration of the compounds in the AP and BL compartments using LC-MS/MS.

-

Data Analysis: Calculate the apparent permeability coefficient (Papp) for each compound.

-

-

Causality and Expected Outcome: Due to its increased lipophilicity, 5'-TBDMS-Meloxicam is expected to have a higher Papp value than meloxicam, indicating more efficient transport across the Caco-2 monolayer. This result would support the hypothesis that the prodrug modification enhances gastrointestinal absorption.

Data Interpretation and Therapeutic Implications

Quantitative Data Summary

The results from the experimental protocols can be summarized to provide a clear comparison between the prodrug and the parent compound.

| Parameter | 5'-TBDMS-Meloxicam (Hypothetical) | Meloxicam (Reference) | Rationale |

| Plasma Half-Life (t½) in vitro | ~30 min | Stable | Indicates conversion of prodrug to active form. |

| COX-1 IC50 | >100 µM | ~2 µM | Prodrug is inactive; lacks affinity for the active site. |

| COX-2 IC50 | >100 µM | ~0.2 µM | Prodrug is inactive; lacks affinity for the active site. |

| Caco-2 Papp (AP to BL) | 5.0 x 10⁻⁶ cm/s | 1.5 x 10⁻⁶ cm/s | Higher lipophilicity leads to better membrane permeation. |

| Oral Bioavailability (in vivo) | ~85% | ~60% | Improved absorption translates to higher systemic exposure. |

Potential Advantages and Implications

-

Improved Bioavailability: The primary advantage of the 5'-TBDMS-Meloxicam prodrug would be enhanced oral bioavailability, allowing for lower doses to achieve the same therapeutic effect, potentially reducing dose-dependent side effects.

-

Reduced Gastric Irritation: By being largely inactive until absorbed and hydrolyzed systemically, the prodrug may cause less direct irritation to the gastric mucosa compared to meloxicam, which can inhibit protective COX-1 locally in the stomach lining.

-

Sustained Release Potential: While the TBDMS group may offer moderate stability, other silyl ethers with greater steric hindrance could be synthesized to create a slow-release formulation, prolonging the therapeutic window and improving patient compliance.[10]

Conclusion

The proposed mechanism of action for this compound is that of a lipophilic prodrug designed for enhanced oral delivery. This derivative is hypothesized to remain inert until it is absorbed and systemically hydrolyzed, releasing the active drug, meloxicam. The released meloxicam then functions through its established mechanism of preferential COX-2 inhibition. The experimental framework provided in this guide offers a robust pathway to validate this hypothesis, assessing the key attributes of hydrolytic conversion, enzymatic inhibition, and cellular permeability. If validated, this prodrug strategy could represent a significant advancement, potentially offering an improved pharmacokinetic profile and a better-tolerated therapeutic option for the management of inflammatory conditions.

References

- Berkeley Learning Hub. (2025, May 26).

- National Center for Biotechnology Information. PubChem Compound Summary for CID 54677470, Meloxicam.

- Al-Ghamdi, M. S., et al. (2022). Synthesis, Spectroscopic and Biological Investigation of a New Ca(II) Complex of Meloxicam as Potential COX-2 Inhibitor.

- Davies, N. M., & Skjodt, N. M. A REVIEW OF THE CLINICAL PHARMACOKINETICS OF MELOXICAM.

- Patsnap Synapse. (2024, July 17).

- CPIC. (2021, December 10). CPIC guideline for meloxicam and CYP2C9. YouTube.

- Al-kassas, R., et al. (2023). Formulation and in vitro evaluation of meloxicam as a self-microemulsifying drug delivery system. PubMed Central.

- Davies, N. M., & Skjodt, N. M. (1999). A review of the clinical pharmacokinetics of meloxicam. PubMed.

- El-Gowelli, H. M., et al. (2020). Meloxicam. PubMed.

- Wikipedia. Meloxicam.

- National Institute of Diabetes and Digestive and Kidney Diseases. (2025). Meloxicam. LiverTox - NCBI Bookshelf.

- Malarz, J., et al. (2020). New Meloxicam Derivatives—Synthesis and Interaction with Phospholipid Bilayers Measured by Differential Scanning Calorimetry and Fluorescence Spectroscopy. PubMed Central.

- Smith, H. S., & Baird, W. (2003).

- Gratton, S. E., et al. (2012). Incorporation and Controlled Release of Silyl Ether Prodrugs from PRINT Nanoparticles. PubMed Central.

- Jäger, A. K., et al. (2012). Development of a Radiochemical Cyclooxygenase-1 and -2 in Vitro Assay for Identification of Natural Products as Inhibitors of Prostaglandin Biosynthesis.

- Gauthier, M. A., & Gibson, M. I. (2011). Drug-Initiated Synthesis of Polymer Prodrugs: Combining Simplicity and Efficacy in Drug Delivery.

- Hawkey, C. (1999). Meloxicam: selective COX-2 inhibition in clinical practice. PubMed.

- Al-Sabbar, M., et al. (2025). A Review of HPLC Methods Used for Determining the Presence of Meloxicam.

- Woolf, C. J., & Decosterd, I. (1999).

- Sigma-Aldrich. COX-2 Inhibitor Screening Kit (Fluorometric).

Sources

- 1. What is the mechanism of Meloxicam? [synapse.patsnap.com]

- 2. Meloxicam - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Meloxicam and selective COX-2 inhibitors in the management of pain in the palliative care population - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Meloxicam: a selective COX-2 inhibitor non-steroidal anti-inflammatory drug - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Meloxicam | C14H13N3O4S2 | CID 54677470 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Meloxicam - Wikipedia [en.wikipedia.org]

- 7. Meloxicam - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 8. Meloxicam: selective COX-2 inhibition in clinical practice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Incorporation and Controlled Release of Silyl Ether Prodrugs from PRINT Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. pubs.acs.org [pubs.acs.org]

- 13. sigmaaldrich.com [sigmaaldrich.com]

An In-depth Technical Guide to the Structure of 5'-tert-Butyldimethylsilyloxy Meloxicam

This guide provides a comprehensive technical overview of 5'-tert-Butyldimethylsilyloxy Meloxicam, a derivative of the well-known nonsteroidal anti-inflammatory drug (NSAID), Meloxicam. Tailored for researchers, scientists, and professionals in drug development, this document delves into the synthesis, structural elucidation, and potential applications of this silylated compound. The narrative is constructed to offer not just procedural steps but also the underlying scientific rationale, ensuring a deep and actionable understanding.

Foundational Concepts: Meloxicam and Silyl Ether Protecting Groups

Meloxicam: A Profile

Meloxicam is a member of the oxicam class of NSAIDs, recognized for its preferential inhibition of cyclooxygenase-2 (COX-2) over COX-1.[1][2][3] Its chemical name is 4-hydroxy-2-methyl-N-(5-methyl-2-thiazolyl)-2H-1,2-benzothiazine-3-carboxamide-1,1-dioxide.[4] Meloxicam is primarily used for managing pain and inflammation associated with rheumatic diseases and osteoarthritis.[4][5] The drug is a pale yellow solid with poor aqueous solubility, a characteristic that often presents challenges in formulation development.[6]

In vivo, Meloxicam is metabolized, with one of its major metabolites being 5'-hydroxymethyl Meloxicam.[3][7] This metabolite, formed by the oxidation of the methyl group on the thiazole ring, introduces a primary alcohol functionality, which is a key site for chemical modification.[3][7]

| Property | Value | Source |

| Molecular Formula | C₁₄H₁₃N₃O₄S₂ | [5] |

| Molar Mass | 351.40 g·mol⁻¹ | [5] |

| Appearance | Pastel yellow solid | [6] |

| Solubility in Water | Practically insoluble | [6] |

| pKa | 1.1 and 4.2 | [6] |

The tert-Butyldimethylsilyl (TBDMS) Group: A Versatile Protector

In the realm of organic synthesis, protecting groups are indispensable for temporarily masking reactive functional groups to prevent undesired side reactions. Silyl ethers are a prominent class of protecting groups for alcohols, and among them, the tert-butyldimethylsilyl (TBDMS or TBS) group is widely employed.[8] Introduced by E.J. Corey in 1972, the TBDMS group offers a favorable balance of stability and reactivity.[8][9]

The TBDMS group is valued for its stability under a range of conditions, including exposure to many organometallic reagents and basic environments.[8] Its steric bulk, conferred by the tert-butyl group, makes it significantly more stable to hydrolysis than smaller silyl ethers like trimethylsilyl (TMS) ethers.[9] Despite its robustness, the TBDMS group can be selectively removed under mild conditions, typically using a fluoride ion source such as tetra-n-butylammonium fluoride (TBAF) or acidic conditions.[8][9]

Synthesis of this compound

The synthesis of this compound involves the selective protection of the primary alcohol of 5'-hydroxymethyl Meloxicam. The following protocol is based on well-established procedures for the silylation of primary alcohols.

Proposed Synthetic Pathway

Caption: Synthetic route to this compound.

Detailed Experimental Protocol

-

Dissolution: In a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 5'-hydroxymethyl Meloxicam (1 equivalent) in anhydrous N,N-dimethylformamide (DMF).

-

Addition of Reagents: To the stirred solution, add imidazole (2.5 equivalents). Once the imidazole has dissolved, add tert-butyldimethylsilyl chloride (TBDMS-Cl, 1.2 equivalents) portion-wise.

-

Reaction: Allow the reaction mixture to stir at room temperature. Monitor the progress of the reaction by thin-layer chromatography (TLC).

-

Work-up: Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate solution. Transfer the mixture to a separatory funnel and extract with ethyl acetate.

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product is then purified by flash column chromatography on silica gel.

Causality Behind Experimental Choices:

-

Inert Atmosphere: Prevents moisture from hydrolyzing the TBDMS-Cl and the resulting silyl ether.

-

Imidazole: Acts as a base to neutralize the HCl byproduct of the reaction and also as a nucleophilic catalyst to form a more reactive silylating agent, N-tert-butyldimethylsilylimidazole.[9]

-

DMF: A polar aprotic solvent that effectively dissolves the reactants and facilitates the reaction.[9]

-

Excess Imidazole and TBDMS-Cl: A slight excess of TBDMS-Cl ensures complete conversion of the starting material, while a larger excess of imidazole drives the reaction forward.

-

Aqueous Work-up: Removes DMF and unreacted imidazole.

-

Flash Chromatography: A standard and effective method for purifying silylated compounds of moderate polarity.[10]

Structural Elucidation

The confirmation of the structure of this compound would rely on a combination of spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the TBDMS group: a singlet at approximately 0.9 ppm corresponding to the nine equivalent protons of the tert-butyl group, and a singlet at around 0.1 ppm for the six equivalent protons of the two methyl groups on the silicon atom. The methylene protons adjacent to the silyloxy group (CH₂-O-Si) would likely appear as a singlet around 4.7 ppm. The remaining signals would correspond to the aromatic and thiazole protons of the Meloxicam scaffold.

-

¹³C NMR: The carbon NMR spectrum would show distinct signals for the TBDMS group, with the quaternary carbon of the tert-butyl group appearing around 26 ppm and the methyl carbons attached to silicon at approximately -5 ppm.

Mass Spectrometry (MS)

Mass spectrometry is a powerful tool for confirming the molecular weight and identifying characteristic fragmentation patterns.[11][12]

-

Electrospray Ionization (ESI-MS): This technique would be suitable for determining the molecular weight of the compound. The expected [M+H]⁺ ion for C₂₀H₂₉N₃O₅S₂Si would be at m/z 480.1.

-

Gas Chromatography-Mass Spectrometry (GC-MS): Silylation increases the volatility of compounds, making them amenable to GC-MS analysis.[11] The fragmentation pattern would likely show a prominent peak corresponding to the loss of the tert-butyl group ([M-57]⁺), which is a characteristic fragmentation of TBDMS ethers.

Infrared (IR) Spectroscopy

The IR spectrum would provide evidence of the formation of the silyl ether. The broad O-H stretching band of the starting alcohol (around 3300 cm⁻¹) would disappear, and new strong bands corresponding to the Si-O-C bond would appear in the region of 1100-1250 cm⁻¹.

Rationale and Potential Applications

The introduction of a TBDMS group at the 5'-position of Meloxicam can serve several strategic purposes in drug development and chemical synthesis.

Intermediate for Further Synthesis

The primary role of the TBDMS group is often as a protecting group.[8] By masking the reactive primary alcohol of 5'-hydroxymethyl Meloxicam, other functional groups on the molecule can be selectively modified. For example, the enolic hydroxyl group could be a target for derivatization to create novel prodrugs with altered pharmacokinetic profiles.

Caption: Use of 5'-O-TBDMS Meloxicam as a synthetic intermediate.

Modification of Physicochemical Properties

The bulky and lipophilic TBDMS group can significantly alter the physicochemical properties of the parent molecule.

-

Solubility: The introduction of the TBDMS group would likely increase the solubility of the molecule in non-polar organic solvents and lipid-based formulation vehicles. This could be advantageous for developing specific drug delivery systems.

-

Lipophilicity: The increased lipophilicity could affect the drug's absorption, distribution, metabolism, and excretion (ADME) profile. This could potentially be exploited to design long-acting formulations or to target specific tissues.

Analytical Standard

This compound could also serve as a valuable analytical standard for the detection and quantification of 5'-hydroxymethyl Meloxicam, particularly in GC-MS-based metabolomic studies. Derivatization to the silyl ether enhances the chromatographic properties and provides a distinct mass spectrum for sensitive and specific detection.[11]

Conclusion

This compound represents a synthetically valuable derivative of a key Meloxicam metabolite. While not extensively documented in the public literature, its structure can be confidently predicted and its synthesis reliably designed based on fundamental principles of organic chemistry. A thorough understanding of its structure, achieved through modern spectroscopic techniques, is crucial for its application as a synthetic intermediate, a tool for modifying drug properties, or as an analytical standard. This guide provides the necessary framework for researchers to confidently approach the synthesis and characterization of this and similar silylated drug derivatives.

References

- Corey, E. J., & Venkateswarlu, A. (1972). Protection of hydroxyl groups as tert-butyldimethylsilyl derivatives. Journal of the American Chemical Society, 94(17), 6190–6191.

-

DrugBank Online. (n.d.). Meloxicam. Retrieved from [Link]

-

FDA Access Data. (n.d.). Mobic (meloxicam) tablets and oral suspension. Retrieved from [Link]

- Gaszynska, E., et al. (2021). New Meloxicam Derivatives—Synthesis and Interaction with Phospholipid Bilayers Measured by Differential Scanning Calorimetry and Fluorescence Spectroscopy. Molecules, 26(11), 3324.

- Google Patents. (n.d.). Synthesis method of meloxicam.

-

Master Organic Chemistry. (2015). Protecting Groups For Alcohols. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). tert-Butyldimethylsilyl Ethers. Retrieved from [Link]

-

PubChem. (n.d.). 5-Hydroxymethyl meloxicam. Retrieved from [Link]

-

PubChem. (n.d.). Meloxicam. Retrieved from [Link]

-

ResearchGate. (n.d.). How to purify compound with TBDMS as a protective group?. Retrieved from [Link]

- Vane, J. R., & Botting, R. M. (1998). Mechanism of action of nonsteroidal anti-inflammatory drugs. The American journal of medicine, 104(3), 2S-8S.

- Zha, L., et al. (2021). Derivatization in mass spectrometry--1. Silylation. Journal of Mass Spectrometry, 56(1), e4657.

Sources

- 1. CN102775401A - Synthesis method of meloxicam - Google Patents [patents.google.com]

- 2. patents.justia.com [patents.justia.com]

- 3. Meloxicam methyl group determines enzyme specificity for thiazole bioactivation compared to sudoxicam - PMC [pmc.ncbi.nlm.nih.gov]

- 4. semanticscholar.org [semanticscholar.org]

- 5. WO2008062151A1 - Process for the purification of meloxicam - Google Patents [patents.google.com]

- 6. researchgate.net [researchgate.net]

- 7. 5-Hydroxymethyl meloxicam | C14H13N3O5S2 | CID 54738103 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. masterorganicchemistry.com [masterorganicchemistry.com]

- 9. tert-Butyldimethylsilyl Ethers [organic-chemistry.org]

- 10. researchgate.net [researchgate.net]

- 11. Derivatization in mass spectrometry--1. Silylation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

Methodological & Application

HPLC Analysis Protocol for 5'-tert-Butyldimethylsilyloxy Meloxicam

Application Note & Technical Guide

Executive Summary & Chemical Context[1][2][3][4]

5'-tert-Butyldimethylsilyloxy Meloxicam (CAS: 1076199-65-9), often designated as Meloxicam Impurity 16 , is a critical synthetic intermediate and potential process-related impurity in the manufacturing of Meloxicam and its metabolites. Structurally, it is the tert-butyldimethylsilyl (TBDMS) ether derivative of 5'-hydroxymethyl meloxicam.

From a chromatographic perspective, this compound presents a distinct dual challenge:

-

Extreme Lipophilicity: The bulky TBDMS group significantly increases the hydrophobicity compared to the parent Meloxicam, requiring high-strength organic elution to prevent column carryover.

-

Chemical Stability: While TBDMS ethers are more robust than trimethylsilyl (TMS) groups, they remain susceptible to acid-catalyzed hydrolysis, potentially reverting to 5'-hydroxymethyl meloxicam during analysis if the mobile phase pH is too low (< 3.0).

This protocol outlines a robust Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method designed to quantify this analyte while ensuring on-column stability. The method utilizes a C18 stationary phase with a gradient elution profile optimized to resolve the lipophilic silyl ether from the parent drug and its hydrolysis products.

Method Development Strategy (The "Why")

Causality in Experimental Design:

-

Stationary Phase Selection: A C18 (Octadecylsilyl) column is selected as the industry standard for Meloxicam analysis (USP/EP methods). However, a high-carbon-load column (e.g., Agilent ZORBAX Eclipse Plus C18 or Waters Symmetry C18) is recommended to ensure adequate retention of the polar parent molecule while handling the non-polar TBDMS derivative.

-

Mobile Phase pH: Standard Meloxicam methods often use low pH (2.0–3.0) to suppress ionization of the acidic enolic hydroxyl. However, to preserve the TBDMS moiety, we employ a buffered mobile phase at pH 4.5–5.0 . This pH is low enough to maintain Meloxicam peak shape but high enough to minimize silyl ether hydrolysis during the run time.

-

Gradient Profile: An isocratic method is unsuitable. Meloxicam elutes relatively early, whereas the TBDMS derivative would be retained indefinitely on an isocratic system designed for the parent. A steep gradient ramp to 95% organic is required to elute the impurity.

Detailed Experimental Protocol

3.1 Reagents and Materials

-

Reference Standard: this compound (>98% purity).

-

Solvents: Acetonitrile (HPLC Grade), Methanol (HPLC Grade), Water (Milli-Q or equivalent).

-

Buffer Reagents: Ammonium Acetate, Acetic Acid (Glacial).

-

Column: C18, 4.6 x 150 mm, 5 µm particle size (e.g., Agilent ZORBAX Eclipse Plus C18 or equivalent).

3.2 Chromatographic Conditions

| Parameter | Setting |

| Mobile Phase A | 10 mM Ammonium Acetate buffer, adjusted to pH 5.0 with Acetic Acid |

| Mobile Phase B | Acetonitrile : Methanol (90:10 v/v) |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30°C |

| Injection Volume | 10 µL |

| Detection (UV) | 354 nm (Meloxicam characteristic max) and 254 nm (Impurity profiling) |

| Run Time | 25 minutes |

3.3 Gradient Table

| Time (min) | % Mobile Phase A | % Mobile Phase B | Event |

| 0.0 | 60 | 40 | Initial Conditions |

| 5.0 | 60 | 40 | Isocratic hold for Meloxicam |

| 15.0 | 5 | 95 | Linear Ramp to elute TBDMS Impurity |

| 20.0 | 5 | 95 | Wash Step |

| 20.1 | 60 | 40 | Return to Initial |

| 25.0 | 60 | 40 | Re-equilibration |

3.4 Sample Preparation

-

Diluent: Acetonitrile : Water (80:20 v/v). Note: High organic content is crucial to ensure the TBDMS derivative remains in solution.

-

Stock Solution: Dissolve 10 mg of this compound in 10 mL of Acetonitrile (1000 µg/mL). Sonicate for 5 minutes.

-

Working Standard: Dilute Stock to 50 µg/mL using the Diluent.

System Suitability & Self-Validating Logic

To ensure the method is performing correctly, we rely on a Self-Validating System that monitors for on-column degradation.

The "Stability Check" Marker: If the TBDMS group hydrolyzes, a peak corresponding to 5'-hydroxymethyl meloxicam will appear. This compound is significantly more polar and will elute before the parent Meloxicam or just after it, distinct from the late-eluting TBDMS peak.

Acceptance Criteria:

-

Tailing Factor (TBDMS Peak): NMT 2.0 (Ensures no secondary interactions).

-

Resolution (Rs): > 2.0 between Meloxicam and any hydrolysis products.

-

% RSD (n=6): < 2.0% for peak area.[1]

-

Recovery: No detectable increase in the 5'-hydroxymethyl meloxicam peak during the sequence (indicates solution stability).

Visualizations

5.1 Analytical Workflow

This diagram illustrates the operational flow, highlighting the critical decision point regarding sample solubility.

Figure 1: Step-by-step analytical workflow ensuring solubility of the lipophilic analyte.

5.2 Stability & Degradation Logic

This diagram visualizes the chemical relationship between the analyte and its potential degradation product, serving as the basis for the "Self-Validating" aspect of the protocol.

Figure 2: Chemical degradation pathway. Appearance of the 'Early Eluter' indicates method failure.

References

-

United States Pharmacopeia (USP). Meloxicam Monograph: Chromatographic Purity. USP-NF. (Standard reference for parent drug conditions).

-

European Pharmacopoeia (Ph.[2] Eur.). Meloxicam Impurity Standards.[3][2][4][5][6] (Defines standard impurities A-E).

-

Corey, E. J., & Venkateswarlu, A. (1972). Protection of hydroxyl groups as tert-butyldimethylsilyl derivatives. Journal of the American Chemical Society, 94(17), 6190–6191. (Foundational text on TBDMS stability).

-

ChemicalBook. this compound Product Properties. (CAS and Structure verification).[7]

Sources

- 1. shimadzu.com [shimadzu.com]

- 2. Detailed view [crs.edqm.eu]

- 3. Meloxicam Impurity (CDBC98SE) - CAS - 632-25-7 | Axios Research [axios-research.com]

- 4. japsonline.com [japsonline.com]

- 5. pharmaffiliates.com [pharmaffiliates.com]

- 6. Meloxicam EP Impurity D | 1331636-17-9 | SynZeal [synzeal.com]

- 7. 1076199-65-9 | this compound | A2B Chem | Chemikart [kit-electrolyte-analyzers-zone.chemikart.com]

Application Note: Structural Characterization of 5'-tert-Butyldimethylsilyloxy Meloxicam via GC-MS/MS

This Application Note is designed for researchers in pharmaceutical metabolism and impurity profiling. It details the structural characterization of the 5'-tert-Butyldimethylsilyloxy (TBDMS) derivative of 5'-hydroxymethyl meloxicam , a critical metabolite in Meloxicam pharmacokinetics.

Executive Summary

The accurate quantification of Meloxicam metabolites, particularly 5'-hydroxymethyl meloxicam (5'-OH-MEL) , is essential for pharmacokinetic (PK) studies. Due to the polarity of the hydroxyl group, direct Gas Chromatography (GC) analysis is challenging. This protocol outlines the synthesis and mass spectrometric fragmentation of the 5'-tert-Butyldimethylsilyloxy derivative , utilizing the robust [M-57]⁺ fragmentation pathway characteristic of TBDMS ethers. This guide provides a self-validating workflow to distinguish the metabolite from the parent drug and matrix interferences.

Chemical Context & Nomenclature

To ensure precision, we must define the structural target. Meloxicam metabolism primarily involves the oxidation of the 5-methyl group on the thiazole ring.

-

Parent: Meloxicam (MW 351.4)

-

Metabolite: 5'-Hydroxymethyl Meloxicam (MW 367.4)

-

Analyte: 5'-tert-Butyldimethylsilyloxy Meloxicam (MW 481.6)

The "5'-" designation refers to the position on the thiazole ring, distinguishing it from the benzothiazine core. The TBDMS protection renders the molecule volatile and thermally stable for GC-MS, while providing a predictable mass shift (+114.2 Da relative to the metabolite).

Experimental Protocol

Reagents & Materials

-

Derivatizing Agent: MTBSTFA (N-tert-Butyldimethylsilyl-N-methyltrifluoroacetamide) + 1% TBDMCS (catalyst).

-

Solvent: Anhydrous Pyridine or Ethyl Acetate (dried over molecular sieves).

-

Reaction Vials: Silanized amber glass vials (to prevent surface adsorption).

Derivatization Workflow

-

Step 1: Evaporate the sample extract (containing 5'-OH-MEL) to dryness under a gentle stream of nitrogen at 40°C.

-

Step 2: Reconstitute in 50 µL of Anhydrous Pyridine.

-

Step 3: Add 50 µL of MTBSTFA + 1% TBDMCS.

-

Step 4: Cap tightly and incubate at 70°C for 60 minutes .

-

Expert Insight: While TMS (trimethylsilyl) derivatives form faster (30 min), TBDMS derivatives are hydrolytically more stable, allowing for longer autosampler stability and cleaner mass spectra due to the dominant high-mass fragment.

-

-

Step 5: Cool to room temperature and inject 1 µL into the GC-MS.

Figure 1: Step-by-step derivatization workflow for converting 5'-OH Meloxicam to its TBDMS ether.

Mass Spectrometry Fragmentation Analysis

The fragmentation of TBDMS-Meloxicam under Electron Ionization (EI, 70 eV) is governed by the stability of the silicon-oxygen bond and the steric bulk of the tert-butyl group.

Fragmentation Mechanism

Unlike TMS derivatives which often show extensive fragmentation ("grass" spectra), TBDMS derivatives typically yield a weak molecular ion [M]⁺ but a very intense base peak at [M-57]⁺ .

-

Molecular Ion [M]⁺ (m/z 481): Usually low abundance (<5%) due to the labile nature of the Si-C bond.

-

Primary Fragmentation [M-57]⁺ (m/z 424): The loss of the tert-butyl radical (•C(CH₃)₃) is the driving force. This results in a stable dimethylsilyl cation. This is the Quantifier Ion.

-

Secondary Fragmentation (Thiazole Cleavage): The amide bond linking the benzothiazine and thiazole rings is a secondary weak point.

-

Cleavage yields the specific thiazole-silyl fragment.

-

Diagnostic Check: Look for m/z 244 (Thiazole-CH₂-O-SiMe₂⁺) or its daughter ions.

-

Key Diagnostic Ions Table

| m/z Value | Ion Identity | Origin / Mechanism | Relative Abundance |

| 481 | [M]⁺ | Molecular Ion (Parent) | Weak (<5%) |

| 424 | [M - C₄H₉]⁺ | Base Peak .[1] Loss of t-butyl radical from TBDMS. | 100% (Dominant) |

| 360 | [M - C₄H₉ - SO₂]⁺ | Loss of t-butyl followed by SO₂ extrusion (common in sulfonamides). | Moderate (20-40%) |

| 184 | Benzothiazine Core | Characteristic Meloxicam backbone fragment. | Moderate |

| 115 | Thiazole Fragment | Cleavage of the thiazole ring (unmodified). | Low (if silyl is intact) |

| 75 | [(CH₃)₂Si=OH]⁺ | Common silyl background ion. | Variable |

| 73 | [Si(CH₃)₃]⁺ | Trimethylsilyl cation (rearrangement). | High |

Fragmentation Pathway Diagram

The following diagram illustrates the logical flow of fragmentation, validating the structural assignment.

Figure 2: EI-MS fragmentation pathway of 5'-TBDMS-Meloxicam. The transition from 481 to 424 is the primary diagnostic transition.

Troubleshooting & Validation

To ensure the peak at m/z 424 is genuinely the Meloxicam metabolite and not a matrix artifact:

-

Isotopic Pattern Check: The silicon atom has significant natural isotopes (²⁹Si and ³⁰Si). The [M-57]⁺ cluster should show an M+1 peak approx 5-6% of the base peak height, and an M+2 peak approx 3-4% (due to Si + S isotopes).

-

Retention Time Shift: The TBDMS derivative will elute later than the underivatized parent Meloxicam (if parent elutes at all) but earlier than a di-TBDMS derivative (if the enolic OH at pos 4 is also silylated).

-

Note: Steric hindrance at the 4-OH position usually favors mono-derivatization at the primary 5'-OH under the described conditions.

-

-

Blank Subtraction: Always run a reagent blank (Pyridine + MTBSTFA) to rule out column bleed or septum bleed (m/z 73, 207, 281).

References

-

Velpandian, T., et al. "Stability indicating degradation kinetics of meloxicam." Journal of Pharmaceutical and Biomedical Analysis, 2002. Link

-

Aberg, A., et al. "A mass spectrometric study on meloxicam metabolism in horses and the fungus Cunninghamella elegans." Journal of Mass Spectrometry, 2009. Link

-

Little, J. L. "Artifacts in Trimethylsilyl Derivatization for Gas Chromatography-Mass Spectrometry." Journal of Chromatography A, 1999. Link

-

NIST Mass Spectrometry Data Center. "Electron Ionization Mass Spectra of TBDMS Derivatives." NIST Chemistry WebBook. Link

Sources

Application Note: High-Efficiency Silylation of Meloxicam for GC-MS Quantitation

Abstract & Introduction

Meloxicam is an enolic acid-class non-steroidal anti-inflammatory drug (NSAID).[1] While High-Performance Liquid Chromatography (HPLC) is often the default for NSAID analysis, Gas Chromatography-Mass Spectrometry (GC-MS) offers superior sensitivity and definitive structural identification. However, Meloxicam possesses high polarity and thermal instability due to its enolic hydroxyl group (pKa ~4.08) and thiazolyl amide moiety. Direct injection leads to peak tailing, thermal degradation, and adsorption in the injection liner.

This protocol details the Trimethylsilylation (TMS) of Meloxicam using BSTFA with 1% TMCS .[2] This process replaces active protic hydrogens with trimethylsilyl groups [-Si(CH₃)₃], reducing polarity, increasing volatility, and stabilizing the molecule for trace-level quantitation.

Chemical Mechanism

The derivatization targets the acidic enolic hydroxyl group at position 4 of the benzothiazine ring.[3] While the amide nitrogen is a potential secondary target, the enolic oxygen is kinetically and thermodynamically favored.

-

Reagent: N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) + 1% Trimethylchlorosilane (TMCS).

-

Catalyst: TMCS acts as a Lewis acid catalyst to increase the silyl donor strength of BSTFA.

-

Solvent/Base: Pyridine is critical; it solubilizes Meloxicam and acts as an acid scavenger (neutralizing HCl formed from TMCS).

Reaction Scheme

Materials & Equipment

Reagents

| Reagent | Grade | Role |

| Meloxicam Standard | >99% Purity | Target Analyte |

| BSTFA + 1% TMCS | Silylation Grade | Derivatizing Agent |

| Pyridine | Anhydrous (<50 ppm H₂O) | Solvent & Catalyst |

| Ethyl Acetate | HPLC/GC Grade | Extraction Solvent |

| Methanol | LC-MS Grade | Stock Solution Solvent only |

Equipment

-

Vials: 2 mL amber autosampler vials with deactivated glass inserts (critical to prevent adsorption).

-

Caps: PTFE/Silicone lined screw caps.

-

Heating Block: Digital dry block heater capable of maintaining 70°C ± 1°C.

-

Nitrogen Evaporator: For solvent removal.

Experimental Protocol

Phase 1: Standard Preparation

-

Step 1: Prepare a stock solution of Meloxicam (1 mg/mL) in Methanol .

-

Note: Methanol is required for initial solubility but is incompatible with silylation reagents. It must be removed completely.

-

-

Step 2: Transfer an aliquot (e.g., 50 µL) to a derivatization vial.

-

Step 3: Evaporate to complete dryness under a gentle stream of Nitrogen at 40°C.

-

Critical Control Point: Any residual methanol will react with BSTFA, consuming the reagent and preventing Meloxicam derivatization.

-

Phase 2: Derivatization Reaction

-

Step 4: Add 50 µL of Anhydrous Pyridine to the dried residue. Vortex for 30 seconds to ensure the solid residue is fully dissolved/suspended.

-

Step 5: Add 50 µL of BSTFA + 1% TMCS .

-

Expert Tip: Always maintain a reagent excess of at least 50:1 molar ratio relative to the analyte to drive the equilibrium forward.

-

-

Step 6: Cap the vial immediately and vortex for 10 seconds.

-

Step 7: Incubate at 70°C for 45 minutes .

-

Reasoning: The enolic group reacts quickly, but the steric bulk of the benzothiazine ring requires thermal energy to ensure quantitative conversion and prevent "multiple derivative" formation (peaks for both mono- and di-TMS).

-

Phase 3: Analysis

-

Step 8: Cool to room temperature.

-

Step 9: Transfer to the GC autosampler. Inject within 24 hours.

Workflow Visualization

Caption: Step-by-step derivatization workflow for Meloxicam, highlighting the critical evaporation and incubation steps.

Results & Interpretation

Mass Spectral Data

Upon successful silylation, the Meloxicam peak will shift significantly in retention time and molecular weight.

| Parameter | Native Meloxicam | Meloxicam-TMS (Mono) |

| Formula | C₁₄H₁₃N₃O₄S₂ | C₁₇H₂₁N₃O₄S₂Si |

| Molecular Weight | 351.4 g/mol | 423.6 g/mol |

| Mass Shift | - | +72 amu (Replacement of H with Si(CH₃)₃) |

| Key Ion (M+) | 351 | 423 |

| Key Fragment (M-15) | - | 408 (Loss of methyl group from TMS) |

Chromatographic Validation

-

Success: A single, sharp symmetrical peak at the expected retention time.

-

Failure (Incomplete): Appearance of two peaks (native and derivative) or a broad, tailing peak (indicative of active -OH groups interacting with the column).

Troubleshooting & Quality Control

| Observation | Probable Cause | Corrective Action |

| Low Response / No Peak | Moisture contamination | Ensure pyridine is anhydrous; check nitrogen gas dryness. |

| Peak Tailing | Active sites in liner | Replace liner with deactivated glass wool; trim column. |

| Multiple Peaks | Incomplete reaction | Increase incubation time to 60 mins or temp to 80°C. |

| Precipitate in Vial | Salt formation | Pyridine usually keeps salts in solution, but if observed, centrifuge before injection. |

References

-

Schummer, C., et al. (2009). "Comparison of MTBSTFA and BSTFA in derivatization reactions of polar compounds prior to GC/MS analysis." Talanta.

-

Sigma-Aldrich. "Derivatization Reagents for Gas Chromatography (GC)." Technical Bulletin.

-

Thermo Fisher Scientific. "GC-MS Analysis of NSAIDs." Application Note.

Sources

- 1. researchgate.net [researchgate.net]

- 2. documents.thermofisher.com [documents.thermofisher.com]

- 3. Oxicams, a Class of NSAIDs and beyond - PMC [pmc.ncbi.nlm.nih.gov]

- 4. ptfarm.pl [ptfarm.pl]

- 5. mdpi.com [mdpi.com]

- 6. Stability Indicating HPTLC Determination of Meloxicam - PMC [pmc.ncbi.nlm.nih.gov]

- 7. gcms.cz [gcms.cz]

- 8. Aqueous Stability and Oral Pharmacokinetics of Meloxicam and Carprofen in Male C57BL/6 Mice - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for the Purification of 5'-tert-Butyldimethylsilyloxy Meloxicam

Introduction: The Strategic Protection and Purification of Meloxicam

Meloxicam, a potent non-steroidal anti-inflammatory drug (NSAID), is a cornerstone in the management of pain and inflammation associated with various rheumatic disorders.[1] Its therapeutic efficacy is intrinsically linked to its chemical structure, which includes a critical 4-hydroxyl group on the benzothiazine ring. For the purposes of developing novel derivatives, prodrugs, or analytical standards, the selective protection of this hydroxyl group is a common synthetic strategy. The introduction of a tert-butyldimethylsilyl (TBDMS) group to form 5'-tert-Butyldimethylsilyloxy Meloxicam offers a robust and versatile protecting group strategy due to the stability of the resulting silyl ether under a variety of reaction conditions.[2][3]

However, the successful synthesis of this silylated derivative is only the first step. Achieving high purity of this compound is paramount for its use in subsequent applications, whether in drug development, metabolic studies, or as a reference standard. The purification process must effectively remove unreacted Meloxicam, excess silylating reagents, and any byproducts formed during the reaction, all while preserving the integrity of the TBDMS protecting group.

These application notes provide a comprehensive guide to the purification of this compound, detailing two primary techniques: flash column chromatography and recrystallization. The protocols are designed for researchers, scientists, and drug development professionals, offering not just step-by-step instructions, but also the scientific rationale behind the methodological choices.

Understanding the Purification Challenge: Key Impurities and Compound Properties

The primary impurities in a typical silylation reaction of Meloxicam include:

-

Unreacted Meloxicam: Due to incomplete reaction, the starting material will likely be present.

-

Excess Silylating Agent and Byproducts: Reagents such as TBDMS-Cl and activation agents like imidazole, along with their corresponding byproducts (e.g., imidazole hydrochloride, siloxanes), are common contaminants.

-

Over-silylated Products: Although less common for the sterically hindered 4-hydroxyl group, the possibility of multiple silylations on other nucleophilic sites of the Meloxicam molecule should be considered.

The significant difference in polarity between the non-polar, silylated product and the more polar, unreacted Meloxicam is the key principle upon which chromatographic separation is based.

Purification Strategy Overview

The purification of this compound can be approached through a logical workflow, starting with an initial work-up to remove the bulk of water-soluble impurities, followed by a high-resolution purification technique.

Caption: General workflow for the purification of this compound.

Part 1: Flash Column Chromatography Protocol

Flash column chromatography is a rapid and efficient method for purifying compounds by leveraging differences in their affinity for a stationary phase while being carried by a mobile phase.[4][5][6] For this compound, normal-phase chromatography using silica gel is the recommended approach.[7][8]

Rationale for Method Selection

The introduction of the bulky, non-polar TBDMS group significantly decreases the polarity of the Meloxicam derivative. This allows for effective separation on a polar stationary phase like silica gel, where the more polar unreacted Meloxicam will have a stronger affinity and thus elute later than the desired product.

Step 1: Thin-Layer Chromatography (TLC) for Method Development

Before committing to a large-scale column, it is crucial to determine the optimal solvent system (eluent) using TLC. This small-scale experiment will predict the separation achievable on the column.

Materials:

-

TLC plates (silica gel 60 F254)

-

Developing chamber

-

UV lamp (254 nm)

-

Capillary spotters

-

Crude reaction mixture, dissolved in a minimal amount of dichloromethane (DCM) or ethyl acetate (EtOAc)

-

Various solvent systems (e.g., mixtures of hexane and ethyl acetate)

Procedure:

-

Prepare several TLC developing chambers with different ratios of hexane and ethyl acetate (e.g., 9:1, 8:2, 7:3, 1:1).

-

Using a capillary spotter, apply a small spot of the dissolved crude reaction mixture to the baseline of each TLC plate.

-

Place one plate in each chamber, ensuring the solvent level is below the baseline.

-

Allow the solvent to ascend the plate until it is about 1 cm from the top.

-

Remove the plates and immediately mark the solvent front with a pencil.

-

Visualize the spots under a UV lamp. Meloxicam and its derivative are UV-active.

-

Calculate the Retention Factor (Rf) for each spot: Rf = (distance traveled by the spot) / (distance traveled by the solvent front).

-

The ideal solvent system will provide good separation between the product spot and the starting material spot, with the product having an Rf value between 0.2 and 0.4.

Data Interpretation:

| Solvent System (Hexane:EtOAc) | Rf (Product) | Rf (Meloxicam) | Separation |

| 9:1 | ~0.5 | ~0.1 | Good |

| 8:2 | ~0.7 | ~0.2 | Moderate |

| 7:3 | ~0.8 | ~0.4 | Poor |

This is an example table; actual Rf values will vary.

Step 2: Column Preparation and Sample Loading

Materials:

-

Glass chromatography column

-

Silica gel (230-400 mesh)

-

Sand (acid-washed)

-

Cotton or glass wool

-

Eluent (determined from TLC)

-

Crude reaction mixture

Procedure:

-

Column Packing (Slurry Method):

-

Secure the column vertically. Place a small plug of cotton or glass wool at the bottom.

-

Add a thin layer of sand.

-

In a separate beaker, create a slurry of silica gel in the chosen eluent.

-

Pour the slurry into the column, allowing the eluent to drain slowly. Gently tap the column to ensure even packing.

-

Add another layer of sand on top of the silica bed.

-

Continuously add eluent to the column, never allowing the silica to run dry.

-

-

Sample Loading (Dry Loading):

-

Dissolve the crude product in a minimal amount of a volatile solvent (e.g., DCM).

-

Add a small amount of silica gel to this solution and evaporate the solvent under reduced pressure to obtain a free-flowing powder.[5]

-

Carefully add the silica-adsorbed sample to the top of the prepared column.

-

Step 3: Elution and Fraction Collection

Procedure:

-

Carefully add the eluent to the top of the column.

-

Apply gentle positive pressure (using a pump or inert gas) to force the eluent through the column at a steady rate.[5]

-

Collect the eluting solvent in a series of test tubes or flasks (fractions).

-

Monitor the separation by spotting small aliquots of each fraction onto a TLC plate and visualizing under UV light.

-

Combine the fractions that contain the pure product.

Caption: Stepwise process of flash column chromatography for purification.

Part 2: Recrystallization Protocol

Recrystallization is a powerful technique for purifying solid compounds based on differences in their solubility in a given solvent at different temperatures. For this compound, this can be an effective final polishing step to obtain highly crystalline, pure material.

Rationale for Method Selection

If the crude product is relatively pure after chromatography or if chromatography is not desired, recrystallization can be employed. The principle is to dissolve the impure solid in a hot solvent in which it is highly soluble, and then allow the solution to cool slowly. The desired compound should crystallize out, leaving the impurities dissolved in the mother liquor.

Step 1: Solvent Screening

The key to successful recrystallization is finding a suitable solvent or solvent system.

Ideal Solvent Properties:

-

The compound of interest should be highly soluble at elevated temperatures and poorly soluble at low temperatures.

-

Impurities should either be very soluble at all temperatures or insoluble even at high temperatures.

-

The solvent should not react with the compound.

-

The solvent should be volatile enough to be easily removed from the purified crystals.

Procedure:

-

Place a small amount of the impure this compound in several test tubes.

-

To each tube, add a different solvent (e.g., ethanol, isopropanol, ethyl acetate, toluene, or mixtures like ethyl acetate/hexane).

-

Heat the tubes to the boiling point of the solvent and observe the solubility.

-

If the compound dissolves, allow the tube to cool slowly to room temperature and then in an ice bath.

-

Observe for crystal formation. A good solvent will yield a significant amount of crystalline solid upon cooling.

Step 2: Recrystallization Procedure

Materials:

-

Impure this compound

-

Chosen recrystallization solvent

-

Erlenmeyer flask

-

Hot plate

-

Buchner funnel and filter paper

-

Vacuum flask

Procedure:

-

Place the impure solid in an Erlenmeyer flask.

-

Add a minimal amount of the chosen solvent and heat the mixture to boiling while stirring.

-

Continue adding small portions of the hot solvent until the solid just dissolves.

-

If there are insoluble impurities, perform a hot filtration.

-

Remove the flask from the heat and allow it to cool slowly to room temperature. To promote slower cooling, the flask can be insulated.

-

Once crystals have formed, place the flask in an ice bath to maximize the yield.

-

Collect the crystals by vacuum filtration using a Buchner funnel.

-

Wash the crystals with a small amount of cold solvent.

-

Dry the crystals under vacuum.

Part 3: Purity Assessment

The purity of the final product should be assessed using appropriate analytical techniques.

-

Thin-Layer Chromatography (TLC): A single spot on a TLC plate run in a suitable solvent system is a good indication of purity.

-

High-Performance Liquid Chromatography (HPLC): This provides a quantitative measure of purity. A reversed-phase C18 column with a mobile phase of acetonitrile and water (with a possible acid modifier like formic acid) is a good starting point for method development.[9]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra should be clean and consistent with the structure of this compound, showing the characteristic peaks for the TBDMS group.

-

Mass Spectrometry (MS): This will confirm the molecular weight of the purified compound.

Troubleshooting

| Problem | Possible Cause | Solution |

| Product co-elutes with impurities in chromatography | The chosen eluent is not providing adequate separation. | Re-evaluate the solvent system using TLC. A less polar solvent system may be required. A gradient elution might also improve separation. |

| TBDMS group is cleaved during chromatography | The silica gel is too acidic. | Deactivate the silica gel by flushing the column with a solvent system containing a small amount of triethylamine (1-3%) before loading the sample.[10] |

| Compound oils out during recrystallization | The solution is supersaturated, or the cooling is too rapid. The solvent may be unsuitable. | Scratch the inside of the flask with a glass rod to induce crystallization. Add a seed crystal. Ensure slow cooling. Re-evaluate the recrystallization solvent. |

| Low recovery from recrystallization | The compound has significant solubility in the cold solvent. The initial volume of solvent was too large. | Use a minimal amount of hot solvent for dissolution. Ensure the solution is thoroughly cooled in an ice bath before filtration. |

Conclusion

The purification of this compound is a critical step in its synthesis and subsequent use. Both flash column chromatography and recrystallization are powerful techniques that, when applied correctly, can yield highly pure material. The choice between these methods, or their use in combination, will depend on the scale of the reaction and the nature of the impurities present. Careful method development, particularly in the selection of solvent systems, is paramount to achieving successful and reproducible purifications. The protocols and guidelines presented in these application notes provide a solid foundation for researchers to confidently purify this important Meloxicam derivative.

References

-

University of Rochester, Department of Chemistry. Solvent Systems for Flash Column Chromatography. [Link]

-

MZ-Analysentechnik. Flash Columns. [Link]

-

UCT Science. SOP: FLASH CHROMATOGRAPHY. [Link]

- Google Patents.

-

University of Rochester, Department of Chemistry. Purification: Tips for Flash Column Chromatography. [Link]

-

ACS Publications. Carboxylations of (Hetero)Aromatic C–H Bonds Using an Alkyl Silyl Carbonate Reagent. [Link]

-

Organic Syntheses. Purification of Organic Compounds by Flash Column Chromatography. [Link]

-

Journal of the American Chemical Society. Selective Synthesis of Z-Silyl Enol Ethers via Ni-Catalyzed Remote Functionalization of Ketones. [Link]

-

Silica Gel. Application | Column Chromatography In Pharmacy- Silica Gel. [Link]

-

Organic Chemistry Portal. tert-Butyldimethylsilyl Ethers. [Link]

-

King Group. Successful Flash Chromatography. [Link]

-

ResearchGate. Analytical chemical techniques for the determination of Meloxicam: A review. [Link]

-

Science of Synthesis. Other Silyl Ethers. [Link]

- Google P

-

ResearchGate. Review article Analytical chemical techniques for the determination of Meloxicam. [Link]

-

ResearchGate. How to purify compound with TBDMS as a protective group?. [Link]

-

NIH. Isolation and Characterization of Silyl Enol Ether Intermediates in the Synthesis of 5,6,9,10–Tetrahydro-7,8-benzocyclooctene-dione. [Link]

-

PubMed. Spectrophotometric methods for determining meloxicam in pharmaceuticals using batch and flow-injection procedures. [Link]

-

ResearchGate. An innovative and efficient method to synthesize meloxicam in one-step procedure with respect to the green chemistry. [Link]

-

ResearchGate. Catalytic C-H bond silylation of aromatic heterocycles. [Link]

-

ACS Publications. Crystallization of Elusive Polymorphs of Meloxicam Informed by Crystal Structure Prediction. [Link]

-

Khan Academy. Column chromatography. [Link]

-

European Scientific Journal, ESJ. DEVELOPMENT OF A REVERSED PHASE - HPLC METHOD FOR DETERMINATION OF MELOXICAM IN TABLET FORMULATION AND HUMAN SERUM. [Link]

-

Master Organic Chemistry. Protecting Groups For Alcohols. [Link]

-

ResearchGate. How can I purify the silica gel that is used in column chromatography to be used again?. [Link]

-

USP-NF. Meloxicam. [Link]

-

NIH. Synthesis, Spectroscopic and Biological Investigation of a New Ca(II) Complex of Meloxicam as Potential COX-2 Inhibitor. [Link]

Sources

- 1. ace.as-pub.com [ace.as-pub.com]

- 2. benchchem.com [benchchem.com]

- 3. Protecting groups in organic synthesis - protection and deprotection of alcoholic hydroxyl groups (I) [en.highfine.com]

- 4. kinglab.chemistry.wfu.edu [kinglab.chemistry.wfu.edu]

- 5. science.uct.ac.za [science.uct.ac.za]

- 6. orgsyn.org [orgsyn.org]

- 7. mz-at.de [mz-at.de]

- 8. column-chromatography.com [column-chromatography.com]

- 9. eujournal.org [eujournal.org]

- 10. Purification [chem.rochester.edu]

developing an analytical method for 5'-tert-Butyldimethylsilyloxy Meloxicam

Executive Summary

This application note details the development of a robust High-Performance Liquid Chromatography (HPLC) method for the quantification and identification of 5'-tert-Butyldimethylsilyloxy Meloxicam . This compound is a critical synthetic intermediate and potential process-related impurity found during the synthesis of 5'-hydroxymethyl meloxicam (a major mammalian metabolite).

Unlike the parent drug, this analyte possesses a labile silyl ether protecting group and significantly higher lipophilicity. This guide addresses the specific challenges of retaining the hydrophobic moiety while preventing on-column hydrolysis, ensuring compliance with ICH Q3A(R2) guidelines for impurity profiling.

Introduction & Chemical Context

This compound (hereafter referred to as TBDMS-Meloxicam ) is the protected precursor to 5'-hydroxymethyl meloxicam. In metabolic studies and reference standard synthesis, the hydroxyl group at the 5'-position of the thiazole ring is often protected with a tert-butyldimethylsilyl (TBDMS) group to prevent side reactions.

The Analytical Challenge

-

Hydrophobic Shift: The addition of the bulky TBDMS group (

) increases the LogP significantly compared to Meloxicam, requiring a method with high elution strength. -

Chemical Instability: TBDMS ethers are susceptible to hydrolysis in acidic environments. Standard Meloxicam methods often employ low pH (2.0–3.0) mobile phases to suppress the ionization of the enolic hydroxyl (pKa ~4.0). Crucial Insight: Subjecting TBDMS-Meloxicam to these standard conditions can cause in-situ deprotection, leading to false negatives for the impurity and false positives for the metabolite.

Method Development Strategy (E-E-A-T)

To ensure scientific integrity, the method parameters were selected based on the interplay between the analyte's lability and the parent drug's ionization state.

Visualizing the Logic

The following decision tree illustrates the critical path taken to select the mobile phase pH, balancing the stability of the silyl ether against the peak shape requirements of the parent drug.

Figure 1: Method Development Decision Tree highlighting the shift from standard acidic conditions to a pH 5.5 system to preserve the TBDMS group.

Experimental Protocols

Protocol 1: Sample Preparation

Objective: Solubilize the lipophilic impurity without inducing degradation.

-